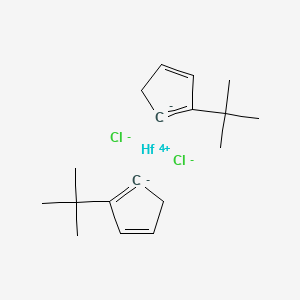
Hafnium chloride 2-tert-butylcyclopenta-1,3-dien-1-ide (1/2/2)
Descripción general
Descripción
“Hafnium chloride 2-tert-butylcyclopenta-1,3-dien-1-ide (1/2/2)” is also known as Bis(tert-butylcyclopentadienyl)hafnium(IV) dichloride . It has a molecular formula of C18H26Cl2Hf and a molecular weight of 491.796 g/mol . The compound is sensitive to air and moisture .
Molecular Structure Analysis
The IUPAC name for this compound is 2-tert-butylcyclopenta-1,3-diene;hafnium(4+);dichloride . The SMILES representation is CC©©C1=[C-]CC=C1.CC©©C1=[C-]CC=C1.[Cl-].[Cl-].[Hf+4] .Physical And Chemical Properties Analysis
This compound has a melting point of 195°C . It is sensitive to air and moisture .Aplicaciones Científicas De Investigación
Catalytic Applications
Hafnium chloride, notably in complex forms, demonstrates efficiency as a catalyst in various chemical reactions. For instance, hafnium chloride tetrahydrofuran complex has been utilized as an effective catalyst in Diels–Alder cycloadditions under solvent-free conditions, which is notable for its air stability and simplicity in execution (Fringuelli et al., 2006). Similarly, the conjugate addition of heterocyclic compounds to α,β-unsaturated carbonyl compounds has been catalyzed by hafnium salts, demonstrating hafnium chloride's utility in producing high-yield heterocyclic compounds (Kawatsura et al., 2007).
Material Synthesis
Research has explored the synthesis and characterization of hafnium complexes for material applications, such as the development of hafnia (HfO2) nanoparticles. Modified hafnium tert-butoxide compounds have been characterized and employed as precursors in the production of HfO2 nanoparticles, which are significant for their potential in electronic applications (Boyle et al., 2012). Moreover, the utility of hafnium in gettering oxygen from dielectrics like hafnia has been assessed, which is critical for controlling oxygen stoichiometry in electronic devices (O’Hara et al., 2014).
Polymerization Catalyst
Hafnium compounds have been shown to act as efficient catalysts in the ring-opening polymerization of lactide, leading to controlled polymerization and the production of polymers with expected molecular weights and narrow distributions. This illustrates the potential of hafnium-based catalysts in the synthesis of biodegradable polymers (Chuang et al., 2014).
Atomic Layer Deposition (ALD)
Hafnium oxide films, essential for electronic device applications, have been grown using ALD techniques employing hafnium chloride and water as precursors. This research provides insights into the mechanisms of film growth and the role of water in the process, contributing to the development of high-quality dielectric layers (Mukhopadhyay et al., 2008).
Safety and Hazards
This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
2-tert-butylcyclopenta-1,3-diene;hafnium(4+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H13.2ClH.Hf/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4,6H,5H2,1-3H3;2*1H;/q2*-1;;;+4/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDLUYCFDDVDOX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=[C-]CC=C1.CC(C)(C)C1=[C-]CC=C1.[Cl-].[Cl-].[Hf+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2Hf | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00849395 | |
| Record name | Hafnium chloride 2-tert-butylcyclopenta-1,3-dien-1-ide (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00849395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hafnium chloride 2-tert-butylcyclopenta-1,3-dien-1-ide (1/2/2) | |
CAS RN |
33010-55-8 | |
| Record name | Hafnium chloride 2-tert-butylcyclopenta-1,3-dien-1-ide (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00849395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]urea](/img/structure/B1513598.png)

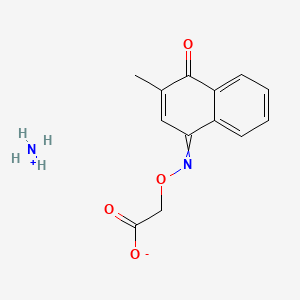
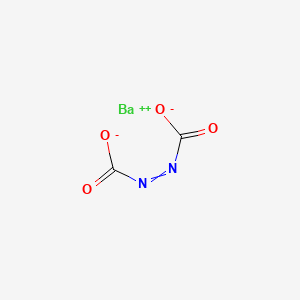
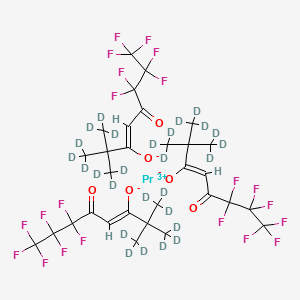


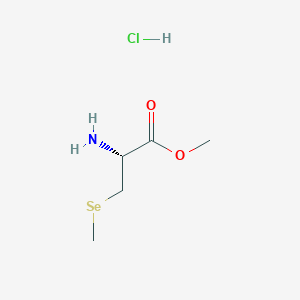



![(3S,8R,9S,10R,13S,14S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-16,17-dione](/img/structure/B1513646.png)